Lipophilicity Differentiation: C6 Boronic Acid Is ~1.85 LogP Units More Hydrophilic Than the C4 Regioisomer
The 6-position boronic acid regioisomer exhibits a calculated LogP of −0.75, which is 1.86 log units lower (more hydrophilic) than the 4-position regioisomer (LogP +1.11) . This difference arises because the C6 position is ortho to the electron-withdrawing pyridine N7 nitrogen, increasing the local polarity of the boronic acid-bearing ring. By comparison, the C4 position is meta to N7 and situated on the more electron-rich portion of the pyridine ring, resulting in a substantially higher LogP. This LogP differential cannot be achieved by using the unmethylated 6-boronic acid (CAS 1310383-09-5, LogP −0.76), which shares similar lipophilicity but lacks N1 protection .
| Evidence Dimension | Calculated LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = −0.75 (1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid, CAS 2043401-57-4 |
| Comparator Or Baseline | LogP = +1.11 (1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid, CAS 2304635-78-5; LogP = −0.76 (1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid, CAS 1310383-09-5 |
| Quantified Difference | ΔLogP = −1.86 vs. C4 regioisomer; ΔLogP = +0.01 vs. unmethylated C6 analog |
| Conditions | Calculated LogP values from vendor-certified product datasheets; consistent across multiple supplier specifications. |
Why This Matters
A 1.86 LogP unit difference corresponds to a ~72-fold difference in octanol/water partition coefficient, which profoundly impacts compound solubility, membrane permeability, and pharmacokinetic profiling when the boronic acid is incorporated into drug candidates—making the C6 regioisomer the preferred choice for programs requiring lower logD and reduced lipophilicity-driven off-target binding.
